molecular formula C21H21FN2O4 B2512728 Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 329929-32-0

Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B2512728
CAS RN: 329929-32-0
M. Wt: 384.407
InChI Key: PIGWEYWMEXVIER-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Radioprotective Activities

Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate has been investigated for its potential in antioxidant and radioprotective applications. A study conducted by Mohan et al. (2014) synthesized this compound through a Biginelli three-component cyclocondensation reaction. The synthesized compound exhibited significant in vitro antioxidant activity and demonstrated radioprotection properties in vivo using a Drosophila melanogaster model. The compound reduced oxidative stress caused by ionizing e-beam radiation in the treated flies, indicating its potential in mitigating radiation-induced damage (Mohan, B. J., Sarojini, B., Narayana, B., Sanjeev, G., & Sreepada, K., 2014).

Antimicrobial Activities

The compound has also been explored for its antimicrobial properties. A study by Sarvaiya et al. (2019) involved the synthesis of novel arylazopyrazole pyrimidone clubbed heterocyclic compounds, which included the ethyl-4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, with the structures being recognized through analytical and spectral studies. The study highlighted the potential antimicrobial efficacy of these compounds (Sarvaiya, N., Gulati, S., & Patel, H., 2019).

Thermodynamic Properties

The compound's thermodynamic properties have been another area of interest. A study focused on the combustion energies of esters, including ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was conducted. The study measured the enthalpies of combustion, formation, fusion, vaporization, and sublimation of the compounds, providing valuable data for understanding their physical and chemical properties (Klachko, O., Matiychuk, V., Sobechko, I., Serheyev, V., & Tishchenko, N., 2020).

Antitubercular Agents

Interestingly, the compound has also been explored for its potential as an antitubercular agent. Trivedi et al. (2010) synthesized a small library of dihydropyrimidines, including ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and evaluated them against Mycobacterium tuberculosis. The study found two compounds to be highly effective in vitro, showcasing the potential of such compounds in treating tuberculosis (Trivedi, A., Bhuva, V. R., Dholariya, B. H., Dodiya, D., Kataria, V., & Shah, V., 2010).

properties

IUPAC Name

ethyl 4-[4-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-3-27-20(25)18-13(2)23-21(26)24-19(18)15-6-10-17(11-7-15)28-12-14-4-8-16(22)9-5-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGWEYWMEXVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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